Cas no 890634-24-9 (4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one)

4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
- 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
- 2H-1-Benzopyran-2-one, 4-(3-amino-2-benzofuranyl)-6,7-dimethyl-
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- インチ: 1S/C19H15NO3/c1-10-7-13-14(9-17(21)22-16(13)8-11(10)2)19-18(20)12-5-3-4-6-15(12)23-19/h3-9H,20H2,1-2H3
- InChIKey: PMGPGCPTCUXOMX-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC(C)=C(C)C=C2C(C2=C(N)C3=CC=CC=C3O2)=C1
じっけんとくせい
- 密度みつど: 1.321±0.06 g/cm3(Predicted)
- ゆうかいてん: 249-250 °C(Solv: N,N-dimethylformamide (68-12-2); methanol (67-56-1))
- ふってん: 528.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.03±0.10(Predicted)
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0162-2μmol |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-2mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-15mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-20mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-5mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-75mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
A2B Chem LLC | BA80907-1mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA80907-100mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F3228-0162-5μmol |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3228-0162-100mg |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one |
890634-24-9 | 90%+ | 100mg |
$248.0 | 2023-04-26 |
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one 関連文献
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-oneに関する追加情報
4-(3-Amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one: A Comprehensive Overview
The compound 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, identified by the CAS number 890634-24-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. The presence of the benzofuran moiety and the amino group introduces unique electronic and structural properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of chromones as scaffolds for drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anticancer agents. The benzofuran ring in this compound contributes to its ability to interact with biological targets through π-π stacking and hydrogen bonding. Moreover, the amino group at position 3 of the benzofuran ring enhances its bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic applications.
The synthesis of 4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves a multi-step process that typically includes the formation of the benzofuran derivative followed by its coupling with a chromone moiety. Researchers have explored various synthetic strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the yield and purity of this compound. These advancements have not only improved the synthetic protocols but also opened new avenues for modifying the structure to enhance its biological activity.
In terms of biological activity, this compound has shown remarkable potential as an antioxidant. Studies conducted in vitro have demonstrated its ability to scavenge free radicals, particularly through its interaction with reactive oxygen species (ROS). This property is attributed to the electron-rich aromatic system and the amino group, which facilitate redox cycling and radical trapping. Furthermore, preliminary in vivo studies suggest that this compound may exert protective effects against oxidative stress-induced damage in cellular models.
The application of 4-(3-amino-1-benzofuran-2-yli)-6,7-dimethyl-2H-chromen-2-one extends beyond pharmacology into materials science. Its chromophoric properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The conjugated system within the molecule enables efficient charge transport and emission characteristics, which are critical for these applications. Ongoing research is focused on optimizing its electronic properties through structural modifications.
In conclusion, 4-(3-amino-1-benzofuran-2-yli)-6,7-dimethyl-2H-chromen-2-one, with its unique structural features and versatile functional groups, represents a valuable compound for both scientific exploration and practical applications. Its role as a potential therapeutic agent and its promise in materials science underscore its significance in contemporary chemical research. As advancements in synthetic methods and biological testing continue to unfold, this compound is poised to make significant contributions to various fields in the coming years.
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